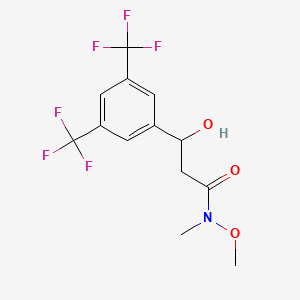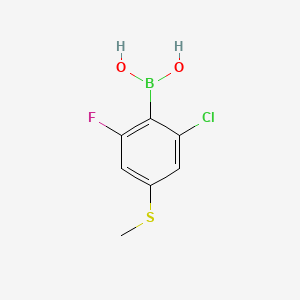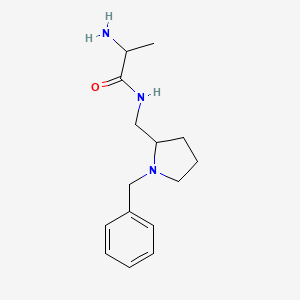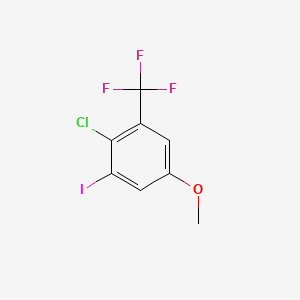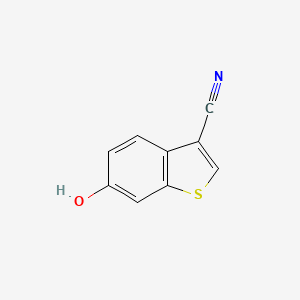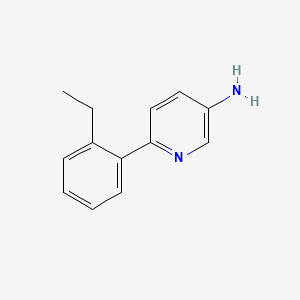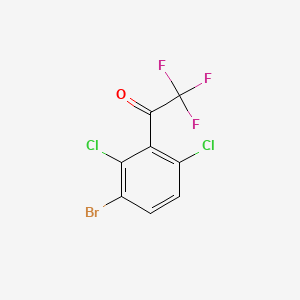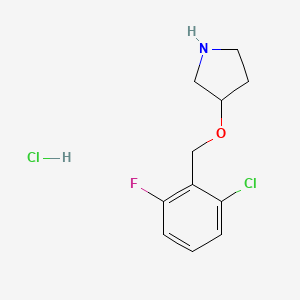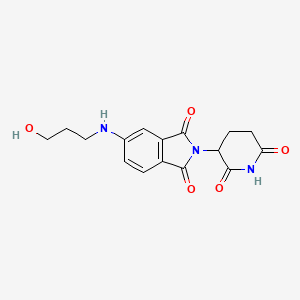
Pomalidomide-5'-C3-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-5’-C3-OH is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It has shown improved efficacy and a better toxicity profile compared to its predecessors, lenalidomide and thalidomide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide involves several steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then reduced to form pomalidomide. The process is designed to be simple, cost-effective, and feasible for large-scale production .
Industrial Production Methods
Industrial production methods for pomalidomide focus on optimizing yield and purity. The process typically involves the use of continuous flow chemistry, which allows for safe operation, excellent reproducibility, and efficient production . This method can achieve an overall yield of 38-47% .
化学反应分析
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate can be reduced to form the final product.
Substitution: Pomalidomide can undergo substitution reactions to form various conjugates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include various pomalidomide derivatives and conjugates, which are used for different therapeutic applications .
科学研究应用
Pomalidomide-5’-C3-OH has a wide range of scientific research applications:
作用机制
Pomalidomide exerts its effects through several mechanisms:
Inhibition of Proliferation: It inhibits the proliferation of hematopoietic tumor cells and induces apoptosis.
Immunomodulatory Activity: Pomalidomide enhances T cell and natural killer cell-mediated immunity.
Interaction with Bone Marrow Microenvironment: It downregulates the interaction between multiple myeloma cells and the bone marrow microenvironment, which is crucial for disease progression.
相似化合物的比较
Pomalidomide is part of the IMiD class of drugs, which also includes thalidomide and lenalidomide . Compared to these compounds, pomalidomide is more potent and has a better toxicity profile . It is effective in patients who are resistant to lenalidomide and thalidomide, making it a valuable addition to the therapeutic arsenal for multiple myeloma .
List of Similar Compounds
Thalidomide: The parent compound of the IMiD class, known for its anti-angiogenic and immunomodulatory properties.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
Pomalidomide-5’-C3-OH stands out due to its enhanced potency and efficacy, especially in resistant cases, making it a unique and valuable compound in the treatment of multiple myeloma and other conditions .
属性
分子式 |
C16H17N3O5 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O5/c20-7-1-6-17-9-2-3-10-11(8-9)16(24)19(15(10)23)12-4-5-13(21)18-14(12)22/h2-3,8,12,17,20H,1,4-7H2,(H,18,21,22) |
InChI 键 |
QCCBIUMUHHUABF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


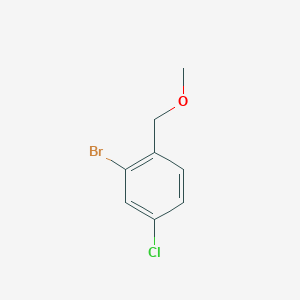
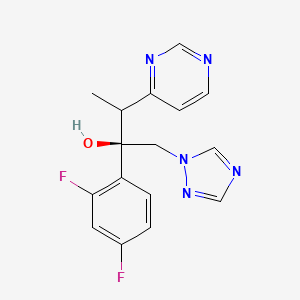
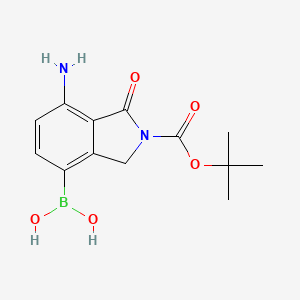
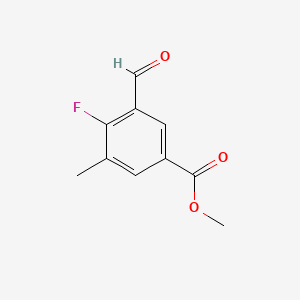

![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)
